molecular formula C23H26N4O6S B6619956 [5-(Dimethylsulfamoyl)-1-ethylbenzimidazol-2-yl]methyl 3-(3-oxo-1,4-benzoxazin-4-yl)propanoate

[5-(Dimethylsulfamoyl)-1-ethylbenzimidazol-2-yl]methyl 3-(3-oxo-1,4-benzoxazin-4-yl)propanoate

Cat. No.: B6619956
M. Wt: 486.5 g/mol
InChI Key: AMAOCPSQWMWDDA-UHFFFAOYSA-N
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Description

[5-(Dimethylsulfamoyl)-1-ethylbenzimidazol-2-yl]methyl 3-(3-oxo-1,4-benzoxazin-4-yl)propanoate is a complex organic compound known for its multifaceted applications in scientific research. This compound is characterized by its unique molecular structure, which integrates benzimidazole and benzoxazine rings, coupled with dimethylsulfamoyl and propanoate functional groups.

Properties

IUPAC Name

[5-(dimethylsulfamoyl)-1-ethylbenzimidazol-2-yl]methyl 3-(3-oxo-1,4-benzoxazin-4-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O6S/c1-4-26-18-10-9-16(34(30,31)25(2)3)13-17(18)24-21(26)14-33-23(29)11-12-27-19-7-5-6-8-20(19)32-15-22(27)28/h5-10,13H,4,11-12,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMAOCPSQWMWDDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)N(C)C)N=C1COC(=O)CCN3C(=O)COC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from commercially available reagents. The benzimidazole ring is often synthesized through a cyclization reaction of o-phenylenediamine with carboxylic acids or their derivatives. Subsequently, this intermediate can be functionalized to introduce the ethyl group. The benzoxazine component is generally prepared via the condensation of amines with salicylic aldehydes, followed by cyclization.

The final step involves coupling the benzimidazole derivative with the benzoxazine intermediate, which can be achieved through esterification or amidation reactions. Reaction conditions usually require the use of strong acids or bases as catalysts, elevated temperatures, and occasionally, inert atmospheres to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound might utilize continuous flow reactors to ensure consistent product quality and yield. Optimized reaction conditions, such as controlled temperature and pressure, play a crucial role in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The dimethylsulfamoyl group can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The nitro group, if present, can be reduced to amines.

  • Substitution: : Halogenation or alkylation can occur at reactive positions on the benzimidazole or benzoxazine rings.

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as sodium borohydride for reduction, and halogenating agents like N-bromosuccinimide for substitution reactions. Typical conditions involve the use of solvents such as methanol, dichloromethane, or acetonitrile, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved but can include sulfoxides, amines, and halogenated derivatives.

Scientific Research Applications

This compound has diverse applications across various fields:

  • Chemistry: : Used as an intermediate in organic synthesis and as a model compound in mechanistic studies.

  • Medicine: : Investigated for its potential as a pharmaceutical lead compound due to its bioactive properties.

  • Industry: : Utilized in the development of advanced materials and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of this compound largely depends on its interaction with molecular targets, such as enzymes or receptors. The benzimidazole and benzoxazine rings are known for their ability to bind to active sites of enzymes, potentially inhibiting their function. The dimethylsulfamoyl group may enhance the binding affinity through additional hydrogen bonding or electrostatic interactions.

Molecular Targets and Pathways

  • Enzymes: : Inhibition of key enzymes involved in metabolic pathways.

  • Receptors: : Modulation of receptor activity, potentially impacting signal transduction pathways.

Comparison with Similar Compounds

When compared with similar compounds, such as other benzimidazole derivatives or benzoxazine compounds, [5-(Dimethylsulfamoyl)-1-ethylbenzimidazol-2-yl]methyl 3-(3-oxo-1,4-benzoxazin-4-yl)propanoate stands out due to its unique combination of functional groups, which confer enhanced chemical reactivity and biological activity.

List of Similar Compounds

  • 1-Ethylbenzimidazole

  • 3-(3-Oxo-1,4-benzoxazin-4-yl)propanoic acid

  • Dimethylsulfamoylbenzimidazole derivatives

The interplay of these different components makes this compound particularly versatile and valuable in scientific research. Always fascinating how individual molecules can open up so many avenues for discovery!

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